molecular formula C23H30N4O7S B2769749 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1351611-03-4

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No.: B2769749
CAS No.: 1351611-03-4
M. Wt: 506.57
InChI Key: FCHZZVSESMKTFD-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C23H30N4O7S and its molecular weight is 506.57. The purity is usually 95%.
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Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis

The synthesis of this compound involves several key steps that include the formation of the benzo[d][1,3]dioxole moiety and the thiazole-linked piperazine structure. The compound is typically synthesized through multi-step organic reactions, including coupling reactions that allow for the incorporation of various functional groups to enhance biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that derivatives with a similar structure can induce apoptosis in cancer cell lines such as MCF7 and U87. The IC50 values for these compounds ranged from 25 μM to 45 μM, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.0316 μM) .
CompoundCell LineIC50 (μM)
N-(benzo[d][1,3]dioxol-5-yl)...MCF725.72 ± 3.95
Similar derivativeU8745.2 ± 13.0

Antimicrobial Activity

The compound also shows promise against various bacterial strains. Studies have demonstrated that thiazole derivatives exhibit potent antibacterial activity against Staphylococcus aureus with minimal inhibitory concentrations (MICs) as low as 0.015 mg/mL .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to specific structural features:

  • Benzo[d][1,3]dioxole Moiety : This component enhances lipophilicity and allows for better membrane permeability.
  • Thiazole Ring : The presence of the thiazole group is crucial for the antimicrobial activity observed in various studies.
  • Piperazine Linker : This segment contributes to receptor binding affinity and may influence pharmacokinetics.

Case Studies

A notable study involved the evaluation of a series of thiazole-based compounds against prostate cancer cell lines (PC3 and LNCaP). The results indicated that certain derivatives had IC50 values ranging from 11.2 μM to 12.19 μM, highlighting their potential as therapeutic agents in cancer treatment .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S.C2H2O4/c1-21(2,3)18-13-29-20(23-18)12-25-8-6-24(7-9-25)11-19(26)22-15-4-5-16-17(10-15)28-14-27-16;3-1(4)2(5)6/h4-5,10,13H,6-9,11-12,14H2,1-3H3,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHZZVSESMKTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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